1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with fluorobenzyl and phenyl groups. The presence of fluorine atoms in the benzyl groups can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole core: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions to form the pyrazole ring.
Introduction of the fluorobenzyl groups: The pyrazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the fluorobenzyl groups.
Formation of the carboxamide: The final step involves the reaction of the intermediate with phenyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorobenzyl groups can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The pyrazole core can interact with various proteins, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
- 1-(3-chlorobenzyl)-3-((3-chlorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
- 1-(3-methylbenzyl)-3-((3-methylbenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide
Uniqueness
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-19-8-4-6-17(12-19)14-29-15-22(23(30)27-21-10-2-1-3-11-21)24(28-29)31-16-18-7-5-9-20(26)13-18/h1-13,15H,14,16H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZQNHSWBHHOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.